Structural Biology: Validated Ligand for Allosteric Pocket of Human PTP1B (PDB: 7GSA)
Ethyl (3-chlorophenyl)carbamate has been co-crystallized with human protein tyrosine phosphatase non-receptor type 1 (PTP1B) and is designated as a ligand of interest in the Protein Data Bank (PDB ID: 7GSA) [1]. The structure, solved by X-ray diffraction at a resolution of 1.72 Å, shows the ligand bound to an allosteric site [2]. This is a direct validation of its ability to engage a therapeutically relevant target in a specific binding mode, which is not a generic property of all 3-chlorophenyl carbamates.
| Evidence Dimension | Validated Crystallographic Binding to PTP1B |
|---|---|
| Target Compound Data | Co-crystallized with PTP1B; designated as ligand A1AA6 (PDB: 7GSA) |
| Comparator Or Baseline | Chlorpropham (isopropyl 3-chlorophenylcarbamate, CAS 101-21-3) or other alkyl carbamates |
| Quantified Difference | Direct structural evidence for target binding vs. no known PTP1B binding data |
| Conditions | X-ray crystallography of recombinant human PTP1B at 1.72 Å resolution |
Why This Matters
Procuring this compound is justified by its unique, experimentally validated binding pose, making it a high-value fragment for structure-guided drug discovery on PTP1B.
- [1] Mehlman, T., Ginn, H.M., Keedy, D.A. An expanded view of ligandability in the allosteric enzyme PTP1B from computational reanalysis of large-scale crystallographic data. Biorxiv, 2024. PDB ID: 7GSA. View Source
- [2] RCSB PDB. 7GSA: Crystal structure of PTP1B in complex with FMOPL000260a. Ligand A1AA6: ethyl (3-chlorophenyl)carbamate. View Source
